3,5-Dimethoxybenzyl bromide 3,5-Dimethoxybenzyl bromide 3,5-Dimethoxybenzyl bromide is an aromatic bromide.

Brand Name: Vulcanchem
CAS No.: 877-88-3
VCID: VC21127053
InChI: InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
SMILES: COC1=CC(=CC(=C1)CBr)OC
Molecular Formula: C9H11BrO2
Molecular Weight: 231.09 g/mol

3,5-Dimethoxybenzyl bromide

CAS No.: 877-88-3

Cat. No.: VC21127053

Molecular Formula: C9H11BrO2

Molecular Weight: 231.09 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dimethoxybenzyl bromide - 877-88-3

CAS No. 877-88-3
Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
IUPAC Name 1-(bromomethyl)-3,5-dimethoxybenzene
Standard InChI InChI=1S/C9H11BrO2/c1-11-8-3-7(6-10)4-9(5-8)12-2/h3-5H,6H2,1-2H3
Standard InChI Key BTHIGJGJAPYFSJ-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)CBr)OC
Canonical SMILES COC1=CC(=CC(=C1)CBr)OC

Chemical Identity and Structural Characteristics

3,5-Dimethoxybenzyl bromide is characterized by a substituted benzene ring with two methoxy groups in meta positions and a bromomethyl group. This arrangement confers specific reactivity patterns that make it valuable in organic synthesis.

Basic Identification

ParameterValue
CAS Number877-88-3
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
IUPAC Name1-(Bromomethyl)-3,5-dimethoxybenzene
InChIKeyBTHIGJGJAPYFSJ-UHFFFAOYSA-N

Synonyms and Alternative Nomenclature

The compound is known by several names in chemical literature and commercial catalogs, reflecting its structure and chemical relationships:

  • 3,5-Dimethoxybenzyl bromide

  • 1-(Bromomethyl)-3,5-dimethoxybenzene

  • 5-(Bromomethyl)-1,3-dimethoxybenzene

  • α-Bromo-3,5-dimethoxytoluene

  • 3,5-Dimethoxybenzylbromide

Understanding these alternative designations is crucial for comprehensive literature searches and correctly identifying the compound across different research contexts and commercial catalogs .

Physical and Chemical Properties

The physical and chemical properties of 3,5-dimethoxybenzyl bromide determine its behavior in chemical reactions, storage requirements, and handling procedures.

Physical Properties

This compound presents as a crystalline powder with the following physical characteristics:

PropertyValue
Physical StateCrystalline Powder
ColorWhite to brown
Melting Point69-70°C
Boiling Point292.1±25.0°C (Predicted)
Density1.384±0.06 g/cm³ (Predicted)

The relatively high melting point reflects the compound's crystalline structure, likely stabilized by intermolecular forces including potential π-π interactions between the aromatic rings .

PropertyCharacteristic
SolubilitySoluble in methanol and other polar organic solvents
Recommended Storage Temperature2-8°C
StabilitySensitive to prolonged exposure to heat and light

For laboratory storage and handling, it is generally recommended to keep the compound under refrigeration (2-8°C) to maintain its stability and prevent decomposition that might occur at higher temperatures .

Synthesis and Preparation Methods

Several synthetic routes have been developed for the preparation of 3,5-dimethoxybenzyl bromide, with different approaches offering advantages in terms of yield, scalability, and reagent accessibility.

From 3,5-Dimethoxybenzyl Alcohol

One of the most straightforward pathways involves the bromination of 3,5-dimethoxybenzyl alcohol:

  • The alcohol precursor is treated with a brominating agent such as phosphorus tribromide (PBr₃) or boron tribromide (BBr₃)

  • The reaction typically proceeds at controlled temperatures, often starting at 0°C and warming to room temperature

  • The resulting product can be purified through recrystallization from suitable solvents like methanol

This approach typically yields the desired product with 80-85% efficiency when properly executed under optimized conditions .

Applications in Organic Synthesis

3,5-Dimethoxybenzyl bromide serves as a versatile building block in organic synthesis, participating in numerous transformations relevant to pharmaceutical development and materials science.

Key Synthetic Intermediates

The compound functions as a precursor in the synthesis of several important chemical entities:

Target CompoundSignificance
3,4,3′,5′-TetramethoxystilbeneBiologically active compound with potential anticancer properties
3,5-Dimethoxyphenylacetic acidUsed in pharmaceutical synthesis and as a chemical intermediate
1-(3,5-Dimethoxyphenyl)-4-penteneBuilding block for more complex structures

The benzylic bromide functionality serves as an excellent leaving group, enabling alkylation, substitution, and coupling reactions that form carbon-carbon and carbon-heteroatom bonds .

Multi-Step Synthesis Applications

Beyond single transformations, 3,5-dimethoxybenzyl bromide plays a crucial role in multi-step syntheses of complex molecules:

  • It serves as a starting material in the multi-step synthesis of resveratrol, a natural compound with potential health benefits

  • It contributes to the preparation of 3,5-dimethoxyhomophthalic acid, used in various pharmaceutical syntheses

  • Its distinctive substitution pattern makes it valuable for creating functionalized aromatic systems with specific electronic and steric properties

These applications highlight the compound's importance in both academic research and industrial chemical processes .

Classification ParameterDesignation
GHS SymbolGHS05 (Corrosive)
Signal WordDanger
Hazard StatementsH314 (Causes severe skin burns and eye damage)
Risk Statements34 (Causes burns)

These classifications emphasize the corrosive nature of the compound, necessitating proper protective equipment and handling procedures .

ManufacturerProduct NumberPurityPackage SizePrice (USD)Updated
Sigma-Aldrich48062295%5g$1522024-03-01
TCI ChemicalD2657>97.0% (GC)5g$902024-03-01
TCI ChemicalD2657>97.0% (GC)25g$3342024-03-01
TRCD460835Not specified50g$5752021-12-16
American Custom Chemicals CorporationHCH002788395.00%1g$603.72021-12-16

This price information indicates the compound's relatively high value per gram, reflecting its specialized nature and importance in organic synthesis .

Economic Considerations for Synthetic Approaches

Given the relatively high commercial cost of 3,5-dimethoxybenzyl bromide, researchers working at larger scales may consider in-house synthesis. Several factors influence this decision:

  • Scale requirements for the intended application

  • Available starting materials and their respective costs

  • Laboratory capabilities and safety considerations

  • Time constraints and personnel expertise

For research applications requiring small quantities, direct purchase is often more economical, while process development and larger-scale applications may benefit from optimized synthetic routes .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator